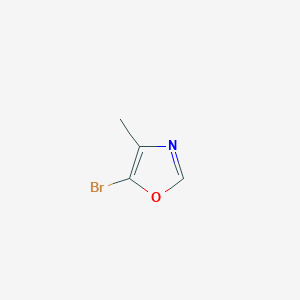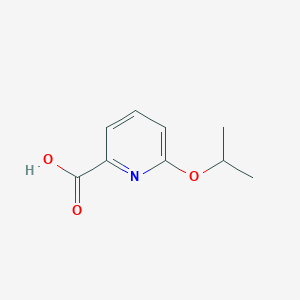
5-溴-4-甲基恶唑
描述
5-Bromo-4-methyloxazole is a useful research compound. Its molecular formula is C4H4BrNO and its molecular weight is 161.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
5-溴-4-甲基恶唑: 在有机合成中作为一种宝贵的中间体。其溴原子具有高度反应活性,使其适用于各种取代反应。 例如,它可以进行铃木偶联反应形成联芳基恶唑,这种结构在许多药物化合物中很常见 .
药物化学
在药物化学中,5-溴-4-甲基恶唑用于创建具有显著药理活性的杂环化合物。 这些化合物可以与各种酶和受体相互作用,例如癌细胞中的组蛋白脱乙酰酶 (HDAC)、环氧合酶-2 (COX-2) 和人表皮生长因子受体 (EGFR) 激酶 .
癌症研究
该化合物由于其在药物成分中形成稳定活性部分的能力而在癌症研究中显示出潜力。 据观察,它对药物敏感、耐药和多药耐药癌细胞系具有强效活性 .
抗真菌和抗菌应用
5-溴-4-甲基恶唑的溴化恶唑环可以被掺入到显示抗真菌和抗菌特性的分子中。 这在开发新的抗生素和抗真菌剂方面特别有用 .
化学生物学
化学生物学家使用5-溴-4-甲基恶唑来研究蛋白质-配体相互作用。 该化合物可以用荧光标记或其他探针标记,以实时可视化这些相互作用,有助于理解细胞过程 .
作用机制
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as receptor binding, post-receptor effects, and chemical interactions .
Pharmacokinetics
Pharmacokinetics is the science of the kinetics of drug absorption, distribution, and elimination, and these processes determine the onset, duration, and intensity of a drug’s effect .
Result of Action
Similar compounds are known to produce various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that various factors, including temperature, ph, and the presence of other compounds, can influence the action of similar compounds .
生化分析
Biochemical Properties
5-Bromo-4-methyloxazole plays a significant role in biochemical reactions, particularly in the synthesis of bradykinin B2 receptor antagonists, which are used in the therapeutic treatment of hereditary diseases . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a reagent in the synthesis of indole phytoalexins, which exhibit antiproliferative and cytotoxic activities against cancer cell lines . The interactions between 5-Bromo-4-methyloxazole and these biomolecules are primarily based on its ability to form covalent bonds and participate in cycloaddition reactions, thereby influencing the overall biochemical pathways.
Cellular Effects
The effects of 5-Bromo-4-methyloxazole on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Bromo-4-methyloxazole has demonstrated antiproliferative activity against various human cancer cell lines, including melanoma and colon carcinoma . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. Additionally, 5-Bromo-4-methyloxazole affects cellular metabolism by altering the expression of key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 5-Bromo-4-methyloxazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, 5-Bromo-4-methyloxazole has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition results in reduced glucose production and altered metabolic pathways. Furthermore, 5-Bromo-4-methyloxazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-4-methyloxazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-Bromo-4-methyloxazole, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the temporal effects of 5-Bromo-4-methyloxazole on cellular function have been observed to vary, with initial exposure leading to significant changes in cell signaling and metabolism, followed by a gradual return to baseline levels as the compound is metabolized and cleared from the system.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyloxazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of cancer cell proliferation and the modulation of metabolic pathways . At high doses, 5-Bromo-4-methyloxazole can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 5-Bromo-4-methyloxazole in therapeutic applications.
Metabolic Pathways
5-Bromo-4-methyloxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The primary enzymes involved in the metabolism of 5-Bromo-4-methyloxazole include cytochrome P450 oxidases and transferases, which catalyze the conversion of the parent compound into more water-soluble forms for elimination. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of 5-Bromo-4-methyloxazole.
Transport and Distribution
The transport and distribution of 5-Bromo-4-methyloxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 5-Bromo-4-methyloxazole can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 5-Bromo-4-methyloxazole within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyloxazole is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of 5-Bromo-4-methyloxazole within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes. For example, the accumulation of 5-Bromo-4-methyloxazole in the nucleus can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes.
属性
IUPAC Name |
5-bromo-4-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEENPJFQTCNAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)





![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)



![7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one](/img/structure/B1529658.png)
